3-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide
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Overview
Description
3-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound features an ethoxy group attached to both the benzamide and quinoline moieties, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline derivative is synthesized by reacting 8-hydroxyquinoline with ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Benzamide Derivative: The benzamide derivative is synthesized by reacting 3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 8-ethoxyquinoline in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The ethoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide: Similar structure with a butoxy group instead of an ethoxy group.
3-acetoxy-2-methylbenzamide: Similar benzamide structure with different substituents.
Uniqueness
3-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide is unique due to the presence of ethoxy groups on both the benzamide and quinoline moieties, which may influence its chemical properties and biological activities differently compared to similar compounds .
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C20H20N2O3/c1-3-24-15-8-5-7-14(13-15)20(23)22-17-10-11-18(25-4-2)19-16(17)9-6-12-21-19/h5-13H,3-4H2,1-2H3,(H,22,23) |
InChI Key |
VDVDJZROXBVMRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=CC=C3)OCC)C=CC=N2 |
Origin of Product |
United States |
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